Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine
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Overview
Description
Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine typically involves the formation of the bicyclo[2.2.2]octane core followed by functionalization to introduce the benzyl and amine groups. One common method is the catalytic asymmetric [4 + 2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes, mediated by enamine or iminium catalysis . This reaction provides the bicyclo[2.2.2]octane framework with high enantioselectivity under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of metal-free conditions and organic bases can simplify the operational procedures and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity to enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core and are used in similar applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine used as a catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, which have significant biological activities.
Uniqueness
Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine is unique due to the combination of the bicyclo[2.2.2]octane core with the benzyl and amine functionalities. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-1-(1-bicyclo[2.2.2]octanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-14(18-13-16-5-3-2-4-6-16)17-10-7-15(8-11-17)9-12-17/h2-6,14-15,18H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMQRGCLNQHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(CC1)CC2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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